molecular formula C14H12ClNO3 B12982533 4-(Aminomethyl)phenyl (4-chlorophenyl) carbonate

4-(Aminomethyl)phenyl (4-chlorophenyl) carbonate

Cat. No.: B12982533
M. Wt: 277.70 g/mol
InChI Key: WOOOBCLXKMFOLO-UHFFFAOYSA-N
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Description

4-(Aminomethyl)phenyl (4-chlorophenyl) carbonate is an organic compound that features a carbonate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)phenyl (4-chlorophenyl) carbonate can be achieved through several methods. One common approach involves the reaction of 4-(aminomethyl)phenol with 4-chlorophenyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)phenyl (4-chlorophenyl) carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The carbonate ester group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-(aminomethyl)phenol and 4-chlorophenol.

    Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Catalysts: Acid or base for hydrolysis

    Solvents: Organic solvents like dichloromethane or ethanol

Major Products

    Hydrolysis: 4-(Aminomethyl)phenol and 4-chlorophenol

    Substitution: Various substituted carbonate esters depending on the nucleophile used

Scientific Research Applications

4-(Aminomethyl)phenyl (4-chlorophenyl) carbonate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be incorporated into polymers to modify their properties.

    Biological Studies: It can serve as a probe or reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)phenyl (4-chlorophenyl) carbonate depends on its application. In medicinal chemistry, it may act as a prodrug, releasing active compounds upon hydrolysis. The molecular targets and pathways involved would vary based on the specific active compounds released.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)phenyl (4-methylphenyl) carbonate
  • 4-(Aminomethyl)phenyl (4-nitrophenyl) carbonate

Uniqueness

4-(Aminomethyl)phenyl (4-chlorophenyl) carbonate is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents.

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

[4-(aminomethyl)phenyl] (4-chlorophenyl) carbonate

InChI

InChI=1S/C14H12ClNO3/c15-11-3-7-13(8-4-11)19-14(17)18-12-5-1-10(9-16)2-6-12/h1-8H,9,16H2

InChI Key

WOOOBCLXKMFOLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)OC(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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